2-Thiazoleacetic acid

Vue d'ensemble

Description

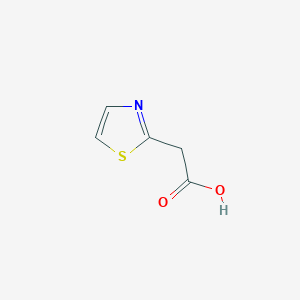

2-Thiazoleacetic acid is a heterocyclic compound consisting of a thiazole ring (a five-membered ring containing sulfur and nitrogen) covalently linked to an acetic acid group. This structural configuration confers unique physicochemical and biological properties, making it a molecule of interest in pharmaceutical and chemical research. Thiazole derivatives, including this compound, are known for their broad-spectrum biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects . The acetic acid moiety enhances solubility in aqueous environments, facilitating interactions with biological targets, while the thiazole ring contributes to metabolic stability and receptor binding .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetic acid typically involves a three-step method based on retrosynthetic analysis. The process begins with the formation of thiazole rings from thioamides using the Hantsch reaction. This is followed by thionation using Lawesson’s reagent to convert amides into thioamides. Finally, iminosulfonylation is carried out to obtain the desired product .

Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves adding diketene into dichloromethane, followed by the addition of an inorganic acid catalyst and bromine. The mixture is then treated with chlorine, and the resulting halide is reacted with thiourea in a methanol-water solvent. The crude product is purified through a series of steps, including decoloration, filtration, and drying .

Analyse Des Réactions Chimiques

2-Thiazoleacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.

Common reagents used in these reactions include Lawesson’s reagent for thionation and sulfonyl chlorides for iminosulfonylation. Major products formed from these reactions include thioamides and sulfonyl amidines .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties:

2-Thiazoleacetic acid and its derivatives have been studied for their pharmacological activities, including anti-inflammatory and immunosuppressive effects. Research indicates that specific derivatives exhibit potent biological activity, which is correlated with their chemical structure. For instance, studies have shown that 2-aralkyl-alpha-sulphoderivatives of this compound demonstrate significant immunosuppressive properties .

Synthesis of Derivatives:

The synthesis of various derivatives of this compound has been explored to enhance its biological efficacy. For example, the condensation of its methyl ester with aromatic aldehydes leads to the formation of Schiff bases, which can be further reduced to amino esters. These compounds are then hydrolyzed to yield amino acids with potential therapeutic applications .

Case Study:

A notable study focused on the synthesis and evaluation of 2-N-aralkylidene derivatives of this compound. The pharmacological analysis revealed a relationship between the structural modifications and their biological activities, highlighting the potential for developing new anti-inflammatory drugs .

Material Science

Electrochemical Applications:

this compound has been utilized in the development of novel materials for electrochemical applications. For instance, it has been incorporated into poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes. These electrodes are effective for the voltammetric determination of copper ions, showcasing the compound's utility in sensor technology .

Synthesis of Copolymers:

The electrochemical synthesis of thiazole-based copolymers using this compound has also been reported. These copolymers exhibit unique properties that can be harnessed in various applications, including biosensors and energy storage devices .

Data Table: Electrochemical Applications of this compound

| Application | Description |

|---|---|

| Copper Ion Detection | Used in modified electrodes for sensitive voltammetric analysis |

| Synthesis of Thiazole Copolymers | Electrochemical synthesis leading to materials with enhanced properties |

| Biosensor Development | Integration into biosensors for detecting biological molecules |

Chemical Synthesis

Linker in Organic Synthesis:

this compound serves as a versatile linker in the synthesis of biologically active methylene compounds. Its ability to form stable bonds with various functional groups makes it valuable in organic synthesis pathways aimed at producing complex molecules with potential therapeutic effects .

Case Study:

Research has demonstrated that using this compound as a linker facilitates the creation of compounds with improved pharmacological profiles. This application is particularly relevant in drug design, where the structural versatility of linkers can significantly influence the efficacy and selectivity of drug candidates .

Mécanisme D'action

The mechanism of action of 2-Thiazoleacetic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor and nucleophilic reactions, which can modulate biochemical pathways and enzyme activities. For example, the compound can inhibit the differentiation of cells that destroy bone tissue and affect dopamine transport .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Stability and Environmental Impact

- Degradation : this compound and its analogues are resistant to hydrolysis but susceptible to advanced oxidation processes (AOPs). For example, hydroxyl radical-based AOPs degrade thiazole pollutants more efficiently than enzymatic methods .

- Metal complexes : this compound forms stable complexes with metal ions, which may reduce environmental mobility but increase persistence in aquatic systems .

Activité Biologique

2-Thiazoleacetic acid (TAA) is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and cardiovascular effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by a thiazole ring fused with an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 159.16 g/mol. The compound exhibits significant reactivity due to the presence of both nitrogen and sulfur in its structure, which contributes to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound derivatives against various bacterial and fungal strains.

- Bacterial Activity : Research indicates that TAA exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A study highlighted that derivatives of TAA showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against these pathogens .

- Fungal Activity : Additionally, TAA has shown antifungal activity against strains like Candida albicans and Aspergillus niger, with effective concentrations reported between 1 to 10 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| TAA Derivative A | 0.5 | Staphylococcus aureus |

| TAA Derivative B | 1 | Bacillus subtilis |

| TAA Derivative C | 8 | Candida albicans |

| TAA Derivative D | 10 | Aspergillus niger |

Anticancer Activity

The anticancer potential of TAA has been explored in various studies, particularly focusing on its cytotoxic effects on different cancer cell lines.

- Cell Lines Tested : Notable studies have tested TAA against cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). In vitro assays revealed that certain derivatives exhibited IC50 values as low as 10 µM, indicating significant cytotoxicity .

- Mechanism of Action : The mechanism by which TAA exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways involved in cancer progression.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| TAA Derivative E | 10 | HepG2 |

| TAA Derivative F | 15 | PC12 |

| TAA Derivative G | 8 | MCF7 |

Cardiovascular Effects

Recent studies have investigated the cardiovascular effects of TAA derivatives, particularly their influence on heart rate and contractility in isolated rat heart models.

- Heart Rate Modulation : Experiments demonstrated that certain derivatives significantly decreased heart rate at concentrations ranging from 1 nM to 100 µM, suggesting a potential role in managing cardiac conditions .

- Contractile Response : The contractile response was also evaluated, revealing that TAA derivatives could enhance myocardial contractility in the presence of adrenergic stimulation (e.g., adrenaline) .

Table 3: Cardiovascular Effects of Thiazole Acetic Acid Derivatives

| Treatment | Concentration | Heart Rate (bpm) |

|---|---|---|

| Control | - | 324.67 ± 8.12 |

| SMVA-10 | 10 µM | 236.00 ± 50.12 |

| SMVA-35 | 100 nM | 290.00 ± 23.41 |

| SMVA-40 | 1 µM | 295.00 ± 19.98 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a novel TAA derivative showed a significant reduction in infection rates compared to standard antibiotic treatments.

- Case Study on Cancer Treatment : In a preclinical model using mice with induced tumors, administration of TAA derivatives resulted in tumor size reduction by approximately 40% over four weeks, indicating potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 2-thiazoleacetic acid derivatives, and what reaction conditions are critical for yield optimization?

- Methodological Answer : this compound derivatives are commonly synthesized via nucleophilic substitution. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux conditions produces the thioacetic acid core. Subsequent salt formation involves reacting the acid with sodium/potassium hydroxides or metal sulfates (e.g., ZnSO₄) in stoichiometric ratios . Grinding methods using solid-phase mechanochemistry have also been reported for 2,4-disubstituted thiazoles, offering solvent-free advantages . Key factors include temperature control (80–100°C for reflux), molar ratios (1:1 for acid-base reactions), and purification via recrystallization.

Q. What analytical techniques are essential for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and UV detection is used to monitor reaction progress and confirm compound individuality. Elemental analysis (C, H, N, S) verifies stoichiometry, while IR spectroscopy identifies functional groups (e.g., S-H stretches at 2500–2600 cm⁻¹, carboxylic acid C=O at 1700 cm⁻¹). For salts, additional techniques like atomic absorption spectroscopy quantify metal content (e.g., Fe²⁺, Cu²⁺) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in tightly sealed containers in dry, well-ventilated environments to prevent hydrolysis or oxidation. Avoid exposure to moisture, direct sunlight, and incompatible materials (e.g., strong bases or oxidizing agents). Stability tests under accelerated conditions (40°C/75% relative humidity) can predict shelf-life .

Advanced Research Questions

Q. How can structural modifications of this compound enhance pharmacological activity, and what synthetic strategies are most effective?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of the thiazole ring or substituting the acetic acid moiety with sulfonamide groups improves bioactivity. For example, N-sulfonyl amidine derivatives are synthesized via reaction with sulfonyl chlorides in dichloromethane at 0–5°C, followed by neutralization . Pharmacokinetic studies in vitro (e.g., hepatic microsome assays) and in vivo (rodent models) are critical for evaluating bioavailability .

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., LD₅₀ values) often arise from variations in test models (e.g., cell lines vs. whole organisms) or impurity levels. Cross-validate data using standardized assays (e.g., OECD Guidelines 423 for acute toxicity) and purity verification via HPLC (>95%). For example, conflicting ecotoxicity data (e.g., LC₅₀ in Daphnia magna) may require reassessment under controlled pH and temperature conditions .

Q. What strategies optimize the regioselectivity of this compound synthesis to minimize byproducts?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Using bulky substituents (e.g., tert-butyl groups) on the triazole ring directs thiolate attack to the less hindered position. Catalytic methods, such as Pd-mediated cross-coupling, improve selectivity for 2,5-disubstituted thiazoles. Reaction monitoring via NMR (e.g., ¹³C for carbonyl tracking) helps identify intermediate formations .

Propriétés

IUPAC Name |

2-(1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTMFYBABGJSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188937-16-8 | |

| Record name | 188937-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.